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CORTICOSTATIN I

Cat. No.: B1577440
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Description

Historical Context of CORTICOSTATIN I Discovery and Early Characterization

The discovery of the cortistatin family of steroidal alkaloids was a landmark event in marine natural product research. In 2006, a team of researchers led by Shunji Aoki first reported the isolation and characterization of four novel steroidal alkaloids from the marine sponge Corticium simplex. nih.govbohrium.comnih.govacs.org These compounds were named Cortistatin A, B, C, and D. nih.govbohrium.comacs.org The isolation was guided by the compounds' potent and selective inhibitory activity against the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.govbohrium.comacs.org

Subsequent research on the same marine sponge led to the isolation of additional members of the cortistatin family, including Cortistatins E, F, G, and H, followed by Cortistatins J, K, and L. researchgate.netharvard.edu The core structure of the cortistatins is a unique and highly modified steroid skeleton, specifically a 9(10-19)-abeo-androstane framework, which is fused to an isoquinoline (B145761) moiety. nih.govbohrium.comacs.org The intricate and unprecedented architecture of these molecules presented a significant challenge for structural elucidation, which was accomplished through a combination of detailed 2D NMR spectroscopy, circular dichroism, and X-ray crystallographic analyses. nih.govbohrium.comacs.org

It is important to note that the name "Corticostatin" is also used for a neuropeptide with no structural relation to the marine-derived steroidal alkaloids. wikipedia.orgnih.gov This article is exclusively focused on the chemical compound family of steroidal alkaloids.

**Table 1: Discovery of Early Cortistatins from *Corticium simplex***

Compound Year of Report Key Structural Features
Cortistatin A 2006 9(10-19)-abeo-androstane core with an isoquinoline unit
Cortistatin B 2006 9(10-19)-abeo-androstane core with an isoquinoline unit
Cortistatin C 2006 9(10-19)-abeo-androstane core with an isoquinoline unit
Cortistatin D 2006 9(10-19)-abeo-androstane core with an isoquinoline unit
Cortistatins J, K, L 2007 Novel abeo-9(10-19)-androstane-type steroidal alkaloids with an isoquinoline unit

Significance of this compound in Natural Product Chemistry and Chemical Biology

The discovery of the cortistatins has had a profound impact on the field of natural product chemistry. Their highly complex and unique molecular architecture has made them an attractive and challenging target for total synthesis. The scarcity of these compounds from their natural source has further fueled the drive for the development of efficient synthetic routes to enable more extensive biological evaluation.

Several renowned research groups have undertaken the total synthesis of cortistatins, particularly Corticostatin A. These synthetic endeavors have not only provided access to these rare molecules but have also spurred the development of novel synthetic methodologies and strategies. The successful syntheses have been instrumental in confirming the absolute stereochemistry of the natural products and have opened avenues for the creation of analogs with potentially improved biological activities.

From a chemical biology perspective, the cortistatins serve as powerful molecular probes to investigate complex biological processes. Their high potency and selectivity have made them valuable tools for studying angiogenesis and cancer biology. The ability to synthesize cortistatin analogs allows for structure-activity relationship (SAR) studies, which are crucial for identifying the key structural features responsible for their biological effects and for designing new therapeutic agents.

Overview of this compound's Broad Biological Activities in Preclinical Models

The cortistatins, particularly Corticostatin A, have demonstrated a remarkable range of biological activities in preclinical studies. The most prominent of these is their potent anti-angiogenic effect.

Anti-Angiogenic Activity: Cortistatin A exhibits highly potent and selective anti-proliferative activity against HUVECs. nih.govbohrium.comacs.org It has been shown to inhibit the proliferation of these cells at nanomolar concentrations, with a selectivity index of over 3000-fold compared to other cell types. bohrium.comacs.org This potent anti-angiogenic activity suggests its potential as a therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer and certain eye diseases.

Anticancer Activity: Beyond its anti-angiogenic effects, Corticostatin A has been identified as a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). wikipedia.org This mechanism contributes to its anti-leukemic activity, as demonstrated in preclinical models of acute myeloid leukemia (AML). wikipedia.org The inhibition of CDK8 and CDK19 represents a novel therapeutic approach for this type of cancer. wikipedia.org

Table 2: Preclinical Biological Activities of Cortistatin A

Biological Activity Preclinical Model Key Findings
Anti-angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs) Potent and selective inhibition of cell proliferation
Anticancer Acute Myeloid Leukemia (AML) cells and mouse models Potent inhibition of cell growth through selective inhibition of CDK8 and CDK19

The unique structure and potent biological activities of the cortistatins continue to inspire research in synthetic chemistry, medicinal chemistry, and chemical biology, with the ultimate goal of translating these fascinating natural products into new therapeutic agents.

Properties

bioactivity

Gram+ & Gram-,

sequence

ICACRRRFCPNSERFSGYCRVNGARYVRCCSRR

Origin of Product

United States

Biological Origin and Isolation Methodologies for Corticostatin I

Identification of Natural Sources and Producer Organisms (e.g., Marine Sponges)

Corticostatin I is a secondary metabolite originally isolated from marine sponges. Marine sponges, belonging to the phylum Porifera, are among the most prolific sources of novel bioactive natural products. nih.gov They have evolved complex chemical defense mechanisms to thrive in their competitive marine environments, leading to the biosynthesis of a vast array of structurally diverse compounds, including alkaloids, peptides, and sterols. nih.gov

The primary natural source of this compound is the marine sponge of the genus Corticium. Specifically, this compound and its related analogues were first identified in the marine sponge Corticium simplex. nih.gov These sponges are found in various coastal waters, where they typically exhibit an encrusting growth form on underwater substrates. nih.gov The production of these complex steroidal alkaloids is a key adaptation for the sponge's survival, helping to deter predators and inhibit the growth of competing organisms. nih.gov While the sponge itself is the source from which the compound is isolated, research suggests that symbiotic microorganisms residing within the sponge may play a role in the biosynthesis of these metabolites. frontiersin.org

Table 1: Natural Sources of Corticostatins

Compound Family Primary Natural Source Organism Phylum Key Findings

Advanced Methodologies for this compound Isolation and Purification in Research Settings

The isolation of this compound from its natural source is a multi-step process that requires sophisticated analytical and separation techniques due to the compound's complexity and its presence in minute quantities within the sponge extract.

To isolate this compound from this mixture, a series of advanced chromatographic techniques are employed. The process typically involves the following stages:

Initial Extraction and Fractionation: The collected sponge tissue is first extracted with a solvent, such as chloroform or methanol, to obtain a crude extract. nih.govbiomedpharmajournal.org This extract is then subjected to preliminary fractionation, often using techniques like solvent partitioning to separate compounds based on their polarity.

Column Chromatography: The fractions are then passed through various types of column chromatography. This step helps to separate the mixture into less complex fractions based on the differential adsorption of the components to a stationary phase.

High-Performance Liquid Chromatography (HPLC): For finer purification, semi-preparative HPLC is utilized. uni-duesseldorf.de This high-resolution technique is essential for separating structurally similar compounds, which is often the case with natural product congeners. A reversed-phase C-18 column is commonly used for this purpose. uni-duesseldorf.de

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. High-field Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments) and Mass Spectrometry (MS) are critical for elucidating the complex, polycyclic structure of this compound. nih.govnih.gov X-ray crystallography can provide definitive confirmation of the compound's three-dimensional structure. nih.gov

Table 2: Methodologies for Isolation and Purification of Marine Natural Products

Stage Technique Purpose
Extraction Solvent Extraction (e.g., Methanol) To obtain the crude extract from the sponge tissue. biomedpharmajournal.org
Initial Separation Solvent Partitioning, Column Chromatography To fractionate the crude extract into simpler mixtures.
Purification High-Performance Liquid Chromatography (HPLC) To isolate the pure compound from complex fractions. uni-duesseldorf.de
Identification Liquid Chromatography-Mass Spectrometry (LC-MS) To determine molecular weight and purity. uni-duesseldorf.de

| Structure Elucidation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography | To determine the precise chemical structure of the isolated compound. nih.govnih.gov |

Corticostatin I Biosynthesis: Pathways and Enzymology

Hypothesized CORTICOSTATIN I Biosynthetic Routes

The biosynthesis of the cortistatin core is believed to originate from a common steroidal precursor. acs.org Researchers, informed by the structures of isolated cortistatins and biomimetic synthetic studies, have proposed a plausible biosynthetic pathway. The Kobayashi group has suggested a route commencing from a hypothetical metabolite, 3,29-diaminosterol. acs.org This proposal outlines a series of key transformations required to construct the characteristic cortistatin scaffold.

The proposed cascade involves an initial activation of the C19-methyl group of the steroid precursor, leading to the formation of a cyclopropane (B1198618) ring. acs.org This is followed by a strategic ring expansion to generate the signature abeo-androstane core. acs.org Subsequent dehydrogenation and oxidation steps are hypothesized to install the final functionalities, including the distinct oxabicyclo[3.2.1]octene system (a 5,8-oxide THF ring) that is a hallmark of the cortistatin family. acs.org

Table 1: Hypothesized Biosynthetic Steps for the Cortistatin Skeleton

Step Proposed Transformation Resulting Feature
1 Start from a sterol precursor Foundation for the steroidal backbone
2 C19-Methyl group activation & cyclopropane formation Intermediate for ring expansion
3 Ring expansion cascade Formation of the 9(10,19)-abeo-androstane skeleton
4 Dehydrogenation Creation of a triene intermediate

| 5 | Oxidation | Installation of the 5,8-oxide THF ring system |

This interactive table summarizes the key hypothetical stages in the biogenesis of the cortistatin core structure.

Enzymatic and Genetic Determinants Potentially Involved in this compound Biogenesis

While the specific genes and enzymes responsible for cortistatin biosynthesis in Corticium simplex have not been fully elucidated, inferences can be drawn from the general principles of natural product and steroid biosynthesis. nih.govbeilstein-journals.org The complex series of reactions, particularly the late-stage oxidative modifications, strongly suggests the involvement of specific enzyme families. beilstein-journals.org

Enzymes are biocatalysts that facilitate complex chemical transformations in nature, from the multistep cascade reactions catalyzed by single enzymes like terpene synthases to the assembly-line logic of polyketide synthases. beilstein-journals.org The biosynthesis of steroids and their derivatives frequently involves cytochrome P450 (CYP) enzymes. nih.govbeilstein-journals.org These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations, which are critical for modifying the steroid core. It is highly probable that CYP enzymes are involved in installing the oxygenated functionalities seen in the cortistatin structure. nih.gov

Furthermore, the attachment of various functional groups would require specific transferase enzymes. beilstein-journals.org The genetic basis for cortistatin production would be encoded in a biosynthetic gene cluster within the genome of the producing organism or a symbiotic microbe.

Table 2: Potential Enzyme Classes in Cortistatin Biosynthesis

Enzyme Class Probable Function Rationale
Cytochrome P450s Late-stage oxidation, hydroxylation Common in steroid biosynthesis for functionalization nih.govbeilstein-journals.org
Dehydrogenases Formation of double bonds Required for the proposed triene intermediate acs.org
Cyclases Ring formation (e.g., cyclopropane) Necessary for the initial proposed cyclization step acs.org

| Transferases | Attachment of functional groups (e.g., acyl, methyl) | Tailoring of the core structure beilstein-journals.org |

This interactive table outlines the likely enzyme families involved in the biosynthesis of cortistatins, based on the hypothesized pathway and known biochemistry.

Regulation of this compound Production in Biological Systems

The specific molecular mechanisms that regulate the production of cortistatin steroidal alkaloids within the marine sponge Corticium simplex or its potential microbial symbionts are not well understood. The expression of biosynthetic gene clusters for secondary metabolites in marine invertebrates is often complex, influenced by a variety of environmental cues, developmental stages, and ecological pressures such as predation or competition. However, detailed studies on the regulation of the cortistatin biosynthetic pathway are not extensively covered in currently available scientific literature.

Molecular Mechanisms of Corticostatin I Action

CORTICOSTATIN I Receptor Interactions and Binding Kinetics

This compound demonstrates promiscuity in its receptor binding, interacting with all known somatostatin (B550006) receptors as well as other G protein-coupled receptors. nih.govnih.gov This broad receptor profile underlies its diverse and sometimes distinct physiological functions compared to somatostatin.

This compound binds with high affinity to all five human somatostatin receptor subtypes (Sst1-5). nih.govoup.com Due to a high degree of structural homology, particularly in the receptor binding domain, this compound and somatostatin exhibit very similar high affinity for all five recombinant somatostatin receptors. nih.govuni-muenchen.de Studies using an iodinated analogue of Corticostatin-14, [125I]Tyr10-CST, have demonstrated high-affinity binding to all five recombinant human somatostatin receptor subtypes. nih.gov The binding affinities, represented as pKd values, and the maximal binding capacities (Bmax) are detailed in the table below.

Table 1: Binding kinetics of [125I]Tyr10-CST to human somatostatin receptors (hsst1-5). Data sourced from studies on recombinant receptors. nih.gov

The pharmacological profiles determined with [125I]Tyr10-CST were found to be very similar to those obtained with a somatostatin analogue, indicating a lack of marked selectivity for either Corticostatin or somatostatin at these receptors. nih.gov

Unlike somatostatin, this compound has been shown to bind to the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. nih.govstanford.edu This interaction is significant as it suggests a potential link between the somatostatin and ghrelin systems, with this compound acting as a bridge. nih.gov The binding of this compound to GHSR-1a indicates that some of its biological actions could be mediated independently of the somatostatin receptors. nih.gov In humans, Corticostatin-14 has been shown to inhibit both basal and stimulated growth hormone secretion to a similar extent as somatostatin. consensus.app

This compound, but not somatostatin, can bind to the human Mas gene-related receptor X-2 (MrgX2), an orphan G protein-coupled receptor. nih.govstanford.edu MrgX2 has been identified as a high-potency receptor for Corticostatin, and its expression on mast cells and sensory neurons suggests a role in inflammatory and pain responses. mdpi.comnih.gov The interaction of Corticostatin with MrgX2 provides a distinct signaling pathway that is not activated by somatostatin, further highlighting the unique physiological profile of Corticostatin. nih.gov

While this compound is known to interact with somatostatin receptors, the ghrelin receptor, and MrgX2, there is ongoing investigation into the possibility of a still-unidentified, specific receptor for Corticostatin. nih.govnih.gov The unique physiological effects of Corticostatin that cannot be fully explained by its interactions with known receptors suggest the existence of such a receptor. nih.gov However, whether Corticostatin targets specific receptors not shared by somatostatin is still a subject of debate. nih.gov

Intracellular Signaling Cascades Modulated by this compound

The binding of this compound to its various receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. These signaling pathways can be both dependent and independent of cyclic AMP (cAMP). nih.gov

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.gov In activated macrophages, this compound has been shown to inhibit the production of inflammatory mediators. nih.gov Specifically, it can down-regulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gov This reduction in pro-inflammatory cytokines is a key mechanism behind its therapeutic potential in inflammatory conditions. The ability of Corticostatin to reduce local and systemic levels of chemokines further contributes to its anti-inflammatory effects by limiting the infiltration of inflammatory cells. nih.gov The superior anti-inflammatory potency of Corticostatin compared to somatostatin may be attributed to its ability to activate a broader range of receptors and signaling pathways. nih.gov

Table 2: List of compounds mentioned in the article.

Induction of Anti-inflammatory Mediators (e.g., IL-10)

This compound, a neuropeptide with significant immunomodulatory properties, actively promotes an anti-inflammatory environment by inducing the production of key regulatory mediators, most notably Interleukin-10 (IL-10). researchgate.net Research has demonstrated that Corticostatin stimulates the release of the anti-inflammatory cytokine IL-10 in macrophages activated by lipopolysaccharide (LPS). researchgate.net This action is a critical component of its therapeutic effect in inflammatory conditions. For instance, in murine models of colitis, the beneficial effects of Corticostatin treatment are associated with a down-regulation of the inflammatory response, a process which involves the partial involvement of regulatory IL-10-secreting T cells. pnas.orgnih.gov This capacity to enhance IL-10 production positions Corticostatin as a key endogenous factor capable of deactivating inflammatory responses at multiple levels. nih.govrupress.orgnih.gov

The peptide's influence extends beyond IL-10, as it regulates a wide spectrum of inflammatory mediators. pnas.org Studies on activated macrophages have shown that while stimulating IL-10, Corticostatin concurrently inhibits the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-1β, and IL-12. researchgate.netpnas.org This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—underpins its potent anti-inflammatory profile.

Table 1: Effect of this compound on Mediator Production by Activated Macrophages
MediatorEffect of this compoundMediator TypeReference
Interleukin-10 (IL-10)Stimulates Production/ReleaseAnti-inflammatory Cytokine researchgate.netpnas.org
Tumor Necrosis Factor-alpha (TNF-α)Inhibits ProductionPro-inflammatory Cytokine pnas.org
Interleukin-6 (IL-6)Inhibits ProductionPro-inflammatory Cytokine pnas.org
Interleukin-1β (IL-1β)Inhibits ProductionPro-inflammatory Cytokine pnas.org
Interleukin-12 (IL-12)Inhibits ProductionPro-inflammatory Cytokine pnas.org

Modulation of NF-κB Signaling Pathway

A central mechanism through which this compound exerts its anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like IL-1β and TNFα. mdpi.com

Research has shown that Corticostatin directly inhibits the NF-κB signaling pathway in immune cells. researchgate.net This inhibition is a key step in its ability to suppress the production of pro-inflammatory mediators. By targeting this pathway, Corticostatin effectively dampens the core transcriptional machinery that drives inflammatory processes. In astrocytes, for example, NF-κB activation is known to lead to the production of pro-inflammatory factors; modulation of this pathway is therefore a significant therapeutic target. mdpi.com The inhibition of NF-κB signaling by Corticostatin complements its other anti-inflammatory actions, such as the induction of IL-10, to create a comprehensive immunomodulatory effect. researchgate.net

Effects on Protein Phosphorylation and Kinase Activity (e.g., CDK8/CDK19, ERK1/2, p38)

This compound significantly impacts cellular signaling through its effects on protein phosphorylation and the activity of specific protein kinases. researchgate.netnih.gov Protein phosphorylation is a fundamental post-translational modification that regulates protein function, and kinases are the enzymes responsible for this process. wikipedia.org

Notably, Corticostatin A, a steroidal alkaloid from a marine sponge, has been identified as a potent and highly selective inhibitor of the Mediator-associated kinases Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). researchgate.netnih.gov It binds to these kinases with high affinity, with reported binding affinities of 17 nM for CDK8 and 10 nM for CDK19. researchgate.net This inhibition has been shown to affect the phosphorylation of known CDK8 targets, such as STAT1, in response to IFN-γ stimulation. researchgate.netfrontiersin.org The selectivity of Corticostatin A for CDK8/19 has made it a valuable tool for identifying the substrates and downstream effects of these kinases. nih.gov

In contrast to its potent effect on CDK8/19, studies have shown that Corticostatin A does not affect the phosphorylation of other key signaling kinases like ERK1/2 and p38 in human umbilical vein endothelial cells (HUVECs). researchgate.net This highlights the specificity of its action. Further research has also indicated a role for Corticostatin in regulating the phosphorylation of the tau protein at the Ser262 site in cortical neurons, a process potentially mediated by protein kinase C (PKC) signaling. nih.gov

Table 2: this compound's Effect on Kinase Activity and Protein Phosphorylation
Target Kinase/ProteinEffect of this compoundCellular ContextReference
CDK8Inhibition (High-affinity binding)General researchgate.netnih.gov
CDK19Inhibition (High-affinity binding)General researchgate.netnih.gov
ERK1/2No effect on phosphorylationHUVECs researchgate.net
p38No effect on phosphorylationHUVECs researchgate.net
Tau Protein (Ser262)Induces phosphorylationMurine Cortical Neurons nih.gov
STAT1Reduces phosphorylation (via CDK8/19 inhibition)General researchgate.netfrontiersin.org

This compound's Impact on Enzyme Activities

Beyond its well-documented effects on kinase activity, this compound also modulates the function of other enzymes involved in inflammatory processes. One significant example is its ability to reduce the activity of myeloperoxidase (MPO). nih.gov MPO is an enzyme predominantly found in neutrophils, and its activity is a marker of neutrophil infiltration and inflammation-driven tissue damage. In murine models of endotoxemia, treatment with Corticostatin was shown to decrease MPO activity in tissues such as the lung, liver, and intestine, correlating with reduced inflammatory infiltration. nih.gov

The inhibition of kinase enzymes, as detailed previously, is itself a major impact on enzyme activity. As a potent inhibitor of the enzymes CDK8 and CDK19, Corticostatin directly regulates their catalytic function, which involves transferring phosphate groups to substrate proteins. researchgate.netnih.gov Additionally, Corticostatin has been implicated in signaling pathways involving Protein Kinase C (PKC), another family of enzymes crucial for various cellular responses. nih.gov The modulation of these diverse enzyme activities—from those involved in inflammatory cell infiltration (MPO) to those controlling gene transcription and cell signaling (CDK8/19, PKC)—demonstrates the multi-faceted approach by which Corticostatin regulates cellular physiology and pathology. researchgate.netnih.govnih.gov

This compound-Induced Gene Expression and Proteomic Changes

The interaction of this compound with cellular machinery leads to significant alterations in gene expression and the cellular proteome. The use of Corticostatin A as a selective inhibitor of CDK8/19 has provided a powerful method for dissecting these changes. nih.gov

A large-scale study using SILAC-based phosphoproteomics in human HCT116 cells identified 78 high-confidence Mediator kinase substrates within 64 proteins, including DNA-binding transcription factors and proteins related to chromatin, DNA repair, and RNA polymerase II. nih.gov However, subsequent RNA-Seq analysis revealed that the direct effects of Corticostatin A on gene expression were limited and notably distinct from the effects of knocking down CDK8 or CDK19. nih.gov This suggests that the kinase activity of CDK8/19, which Corticostatin inhibits, has a more nuanced role in transcriptional regulation than the mere presence of the proteins themselves.

Furthermore, quantitative proteomic analyses tracking thousands of proteins over a 24-hour period of Corticostatin A treatment showed that the compound selectively affected pathways involved in inflammation, growth, and metabolic regulation. nih.gov Contrary to what might be expected from kinase inhibition, increased turnover of the identified target proteins was not generally observed. nih.gov Separately, research on Corticostatin deficiency has shown that its absence can lead to dysfunctional brain endothelium with impaired gene pathways and exacerbated immune activation, underscoring its importance in maintaining cellular homeostasis at the genetic level. nih.gov

Corticostatin I S Biological Roles and Preclinical Efficacy in Model Systems

Immunomodulatory Activities of CORTICOSTATIN I

Cortistatin functions as a key regulator within the immune system, influencing a wide array of immune cells and their responses. nih.gov Its production by lymphocytes, monocytes, and macrophages suggests it acts in an autocrine or paracrine manner to control inflammatory processes. nih.govkarger.com This neuropeptide is a crucial element in the communication between the neuroendocrine and immune systems, helping to maintain homeostasis. karger.com

Cortistatin has demonstrated a significant capacity to regulate the function and activation of various immune cells. karger.com It is involved in key events of both innate and adaptive immune responses and is integral to the successful resolution of inflammation. karger.com Studies show that cortistatin levels are correlated with the degree of inflammatory cell differentiation and activation, positioning it as a major endogenous regulatory factor. nih.gov In preclinical models of acute peritonitis, treatment with cortistatin led to a notable reduction in the recruitment of neutrophils, macrophages, and lymphocytes to the site of inflammation. karger.com This effect is attributed to its ability to inhibit the release of chemokines that attract these immune cells. karger.com

A critical aspect of Cortistatin's immunomodulatory role is its ability to shape T-cell responses, particularly the balance between pro-inflammatory T helper (Th) cells and anti-inflammatory regulatory T (Treg) cells. karger.comnih.gov In pathological conditions, an imbalance often occurs, with an overabundance of Th1 and Th17 cells, which are key drivers of autoimmune and inflammatory diseases. frontiersin.orgnih.gov

Cortistatin helps restore immune tolerance by regulating the equilibrium between these autoreactive Th1/Th17 cells and the protective Treg cells. karger.comnih.gov Research indicates that cortistatin administration can increase the population of antigen-specific CD4+CD25+Foxp3+ Treg cells. karger.com This induction of Treg cells is a crucial mechanism underlying its therapeutic effects, as these cells have suppressive activity against the effector T cells that cause tissue damage. nih.gov Notably, the suppressive action of cortistatin on T-cell responses is antigen-specific, which prevents a state of generalized immunosuppression. karger.com

Table 1: Cortistatin's Influence on T-cell Subsets

T-cell Subset Primary Function in Inflammation Effect of Cortistatin Reference
Th1 Pro-inflammatory; drives cell-mediated immunity Regulates/Suppresses activity karger.comnih.gov
Th17 Pro-inflammatory; key in autoimmune responses Regulates/Suppresses activity karger.comnih.gov

| Treg | Anti-inflammatory; maintains immune tolerance | Induces emergence and suppressive activity | karger.comnih.gov |

Cortistatin significantly influences the activity of macrophages and microglia, which are key cells in the innate immune system. nih.govnih.gov Macrophages initiate inflammatory responses by releasing cytotoxic molecules and signaling proteins that attract other immune cells. nih.gov While essential for host defense, their sustained activation can lead to pathology. nih.gov

Preclinical studies have shown that Cortistatin effectively deactivates macrophages. In models using bacterial endotoxin (lipopolysaccharide, LPS) to stimulate macrophages, cortistatin treatment down-regulated the production of a wide range of inflammatory mediators. nih.govnih.govresearchgate.net This deactivation was observed both in vitro with peritoneal macrophages and in vivo in models of endotoxemia. nih.gov

In the central nervous system (CNS), microglia are the resident macrophages. nih.govgosset.ai During sepsis, sustained inflammation can lead to persistent microglial activation, contributing to neuroinflammation. nih.gov Cortistatin has been shown to inhibit this microglial activation, suggesting a neuroprotective role in conditions like sepsis-associated encephalopathy. nih.govresearchgate.net

Anti-inflammatory Mechanisms of this compound in Preclinical Models

The anti-inflammatory properties of Cortistatin have been extensively documented in a variety of preclinical models, demonstrating its potential as a therapeutic agent for immune-mediated diseases. nih.govnih.govmdpi.com Its mechanism of action is multi-faceted, involving the suppression of inflammatory cell infiltration and the reduction of harmful inflammatory molecules. nih.govnih.gov

Cortistatin has demonstrated a broad capacity to reduce inflammation across different tissues and disease models. nih.govmdpi.com In murine models of lethal endotoxemia and septic shock, cortistatin administration prevented the associated histopathology, such as inflammatory cell infiltration and disseminated intravascular coagulation in organs like the liver, lungs, and intestine. nih.govnih.gov

Furthermore, its therapeutic efficacy has been observed in models of:

Inflammatory Bowel Disease (IBD): In TNBS-induced colitis, a model for Crohn's disease, cortistatin treatment reduced mucosal inflammation and restored immune tolerance. nih.gov

Rheumatoid Arthritis: Cortistatin showed therapeutic effects in experimental arthritis by downregulating inflammatory responses. dntb.gov.ua

Fibrotic Disorders: It has shown potent anti-fibrotic activity in the skin, lung, and liver, often independent of its anti-inflammatory action. nih.govmdpi.com

This wide-ranging effectiveness highlights Cortistatin's role as a potent, endogenous anti-inflammatory factor. nih.govnih.gov

A primary mechanism through which Cortistatin exerts its anti-inflammatory effects is the modulation of cytokine and chemokine production. nih.gov Cytokines are signaling proteins that orchestrate the inflammatory response, while chemokines direct the migration of immune cells. nih.gov

In various preclinical models, Cortistatin has been shown to significantly decrease the local and systemic levels of numerous pro-inflammatory mediators. nih.govnih.gov Specifically, it inhibits the production of:

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govkarger.comresearchgate.net

Chemokines: CCL5 (RANTES) and CXCL2 (MIP-2), which are responsible for recruiting macrophages, monocytes, and neutrophils to inflammatory sites. nih.govkarger.com

Concurrently, Cortistatin administration has been found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), which is known to be protective in conditions like endotoxic shock. nih.govresearchgate.net By altering the balance of these signaling molecules, Cortistatin effectively deactivates the inflammatory cascade. nih.govnih.gov

Table 2: Modulation of Cytokines and Chemokines by Cortistatin

Mediator Type Function Effect of Cortistatin Reference
TNF-α Cytokine Pro-inflammatory Inhibition nih.govkarger.comresearchgate.net
IFN-γ Cytokine Pro-inflammatory Inhibition nih.gov
IL-1β Cytokine Pro-inflammatory Inhibition nih.govkarger.comresearchgate.net
IL-6 Cytokine Pro-inflammatory Inhibition nih.govkarger.comresearchgate.net
IL-12 Cytokine Pro-inflammatory Inhibition nih.govkarger.com
IL-10 Cytokine Anti-inflammatory Stimulation nih.govresearchgate.net
CCL5 (RANTES) Chemokine Chemoattractant for macrophages/monocytes Inhibition nih.govkarger.com

| CXCL2 (MIP-2) | Chemokine | Chemoattractant for neutrophils | Inhibition | nih.govkarger.com |

Anti-angiogenic and Antiproliferative Effects of this compound in vitro and in vivo (Preclinical)

Cortistatin A, a natural steroidal alkaloid isolated from the marine sponge Corticium simplex, has demonstrated significant anti-angiogenic and antiproliferative properties in preclinical studies. mdpi.com Its potent and selective inhibitory effects on endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis), have made it a subject of interest in cancer research. mdpi.comacs.org

A striking feature of Cortistatin A is its highly selective inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. acs.org Studies have shown that Cortistatin A inhibits HUVEC proliferation with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.8 nM. acs.org This potency is significantly higher than its effect on various human and murine cancer cell lines and normal human dermal fibroblasts, where the GI50 values were in the micromolar range (6–7 μM). acs.org This selectivity, which is over 3000-fold for HUVECs compared to other cell types, suggests a targeted mechanism of action against the vasculature. scispace.com

The potent and selective anti-proliferative activity of Cortistatin A and its analogs against HUVECs has been consistently reported. acs.orgscispace.comnih.gov For instance, among four isolated cortistatins (A, B, C, and D), Cortistatin A displayed the strongest inhibitory activity against HUVECs. scispace.com Synthetic analogs of cortistatins have also been developed and shown to possess selective inhibitory activity against the proliferation of HUVECs. nih.gov One pyridone-embedded analog, in particular, exhibited potent and selective growth inhibitory activity against HUVECs with an IC50 of 0.001 µM, a selectivity index of 6400 over human epidermoid carcinoma KB3-1 cells. mdpi.com

CompoundCell LineInhibitory Concentration (GI50/IC50)Selectivity
Cortistatin AHUVECs1.8 nM (GI50)>3000-fold vs. other cell lines
Cortistatin AHuman/Murine Cancer Cell Lines6-7 μM (GI50)-
Cortistatin ANormal Human Dermal Fibroblasts6-7 μM (GI50)-
Pyridone Analog 19HUVECs0.001 µM (IC50)6400-fold vs. KB3-1 cells

In addition to inhibiting proliferation, Cortistatin A and its analogs effectively impede other critical steps in the angiogenic process, namely endothelial cell migration and tube formation. mdpi.comnih.govnih.gov Angiogenesis requires endothelial cells to migrate and organize into three-dimensional tubular structures to form new blood vessels. nih.govcore.ac.uk

Preclinical studies have demonstrated that Cortistatin A inhibits the migration and tubular formation of HUVECs induced by key angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). mdpi.com Synthetic analogs have also shown potent inhibitory effects on VEGF-induced migration of HUVECs. nih.gov Furthermore, some synthetic compounds inspired by Cortistatin A have been found to inhibit VEGF-induced cell migration of HUVECs more strongly than Cortistatin A itself. nih.gov The inhibition of these crucial angiogenic processes underscores the potential of Cortistatin A and its derivatives as anti-angiogenic agents. researchgate.netresearchgate.net

While Cortistatin A exhibits remarkable selectivity for endothelial cells, its effects on other cell types, particularly cancer cells, have also been investigated in preclinical settings. mdpi.comacs.org Although generally less potent against cancer cell lines compared to HUVECs, some antiproliferative activity has been observed. acs.orgscispace.com For example, a study reported GI50 values of 6–7 μM for Cortistatin A in several human and murine cancer cell lines. acs.org

In vivo studies using animal models have provided further evidence for the antitumor activity of cortistatin analogs. A pyridone-based analog of Cortistatin A, when administered orally, demonstrated excellent in vivo antitumor activity in mice subcutaneously inoculated with sarcoma S180 cells. mdpi.com The potent antitumor effect of this analog was attributed to its strong inhibition of angiogenesis promoted by the implanted tumor. mdpi.com These findings suggest that while the primary anti-cancer mechanism of cortistatin-related compounds may be through the inhibition of angiogenesis, they may also exert direct, albeit less potent, antiproliferative effects on tumor cells.

Neurobiological and Neuroprotective Effects of this compound in Model Systems

Cortistatin has emerged as a significant neuromodulator with protective effects in the central nervous system (CNS). biorxiv.orgnih.gov Its roles in modulating glial cell function and protecting against neuronal damage have been demonstrated in various preclinical models of neurological disorders. biorxiv.orgnih.govnih.gov

Glial cells, including astrocytes and microglia, are the resident immune cells of the brain and play crucial roles in both maintaining CNS homeostasis and responding to injury and disease. frontiersin.orgnih.gov Cortistatin has been shown to modulate the activity of these cells, which is a key component of its neuroprotective effects. biorxiv.orgbiorxiv.org

In preclinical models of neuroinflammatory and neuroimmune disorders such as multiple sclerosis, meningoencephalitis, and ischemic stroke, cortistatin treatment consistently reduces pro-inflammatory mediators and modulates glial cell responses. biorxiv.orgbiorxiv.org For instance, in a mouse model of sepsis-associated encephalopathy, cortistatin treatment significantly inhibited microglial activation. nih.gov It also directly downregulates glial activity, which contributes to its anti-inflammatory effects. nih.gov In a model of ischemic stroke, cortistatin modulated glial reactivity and astrocytic scar formation. biorxiv.orgnih.gov Specifically, it reduced the expression of GFAP, a marker of astrocyte reactivity, and induced a distinct morphotype of hypertrophic reactive astrocytes. biorxiv.org This modulation of glial function by cortistatin can create a more favorable environment for neuronal survival and repair. mdpi.commdpi.com

Cortistatin has demonstrated direct neuroprotective effects in various in vitro and in vivo models of neuronal injury. biorxiv.orgbiorxiv.org It has been shown to protect neurons from distinct insults, although the precise underlying mechanisms are still under investigation. biorxiv.org

In a preclinical model of ischemic stroke, peripheral administration of cortistatin significantly reduced neurological damage and enhanced recovery. biorxiv.orgnih.gov Staining for the neuronal marker MAP-2 revealed a reduced area of neuronal damage in both the cortex and striatum of cortistatin-treated mice. biorxiv.org This neuroprotective effect was associated with the restoration of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are crucial for neuronal survival and protection against injury. biorxiv.org BDNF, for example, is known to protect neurons from ischemia-reperfusion-induced apoptosis. biorxiv.org These findings highlight cortistatin's potential to mitigate neuronal loss in conditions of acute brain injury.

Model SystemKey FindingsAssociated Neuroprotective Mechanisms
Ischemic Stroke (MCAO model)Reduced neurological damage, enhanced recovery, decreased neuronal damage area. biorxiv.orgnih.govModulation of glial reactivity and astrocytic scar formation, restoration of BDNF and GDNF levels. biorxiv.org
Sepsis-Associated EncephalopathyImproved survival rate, cognitive and emotional function; inhibited microglial activation. nih.govInhibition of inflammatory cytokine release. nih.gov
Neuroinflammatory/Neuroimmune Disorders (e.g., Multiple Sclerosis)Reduced pro-inflammatory mediators. biorxiv.orgbiorxiv.orgModulation of glial cell responses. biorxiv.orgbiorxiv.org

Impact on Blood-Brain Barrier Integrity and Function

This compound plays a crucial role in maintaining the integrity and function of the blood-brain barrier (BBB). nih.gov Preclinical studies have demonstrated that the endogenous absence of this neuropeptide can lead to a weakening of the brain endothelium, characterized by increased permeability and the breakdown of tight junctions. researchgate.net In experimental models, the lack of this compound is associated with a disrupted BBB, which can exacerbate neurological damage following ischemic events. scilit.com

Therapeutic administration of this compound has shown significant reparative effects on the BBB. In in-vitro models using murine and human brain endothelial cells to simulate an ischemia-like environment, treatment with this compound reversed hyperpermeability and the disruption of tight-junction proteins. researchgate.net Furthermore, in in-vivo models of systemic inflammation, such as lipopolysaccharide (LPS) injection, this compound treatment effectively reduced BBB leakage. researchgate.net In models of sepsis-associated encephalopathy, Corticostatin-14, a related peptide, has been shown to alleviate BBB disruption. nih.gov This protective effect is also observed in preclinical stroke models, where this compound administration facilitates BBB recovery. biorxiv.org The mechanism behind this stabilization involves the modulation of immune function and the direct rescue of barrier integrity. nih.gov

Role in Ischemic Stroke and Neuroinflammatory Models (Preclinical)

In preclinical models of ischemic stroke, particularly the middle cerebral artery occlusion (MCAO) model, this compound has demonstrated significant neuroprotective and immunomodulatory effects. nih.govbiorxiv.org The administration of this compound, especially at 24 hours post-stroke, has been found to significantly reduce neurological damage and promote recovery. biorxiv.org This therapeutic effect is multifaceted, involving the modulation of the glial response, regulation of astrocytic scar formation, and facilitation of BBB recovery. scilit.combiorxiv.org

This compound exerts its neuroprotective role by regulating both local and systemic immune dysfunction that occurs following a stroke. biorxiv.org It has been shown to reduce pro-inflammatory mediators and modulate the function of glial cells, such as microglia and astrocytes, while maintaining their tissue-surveillance activities. biorxiv.orgresearchgate.net In a mouse model of sepsis-associated encephalopathy, a condition marked by significant neuroinflammation, Corticostatin-14 treatment reduced the levels of inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α in both the serum and the brain, and it inhibited the activation of microglia. nih.gov Studies have also shown that the absence of endogenous this compound leads to an exacerbated pro-inflammatory state and increases susceptibility to stroke, resulting in a worse prognosis. scilit.combiorxiv.org

Table 1: Effects of this compound in Preclinical Ischemic Stroke and Neuroinflammation Models
Model SystemKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO) in miceAdministration 24h post-stroke reduced neurological damage, modulated glial reactivity, and facilitated BBB recovery. biorxiv.orgnih.gov
Cortistatin-deficient mice with MCAOIncreased susceptibility to stroke and worsened prognosis, including disrupted BBB and exacerbated immune infiltration. scilit.com
Sepsis-Associated Encephalopathy (CLP mouse model)Corticostatin-14 reduced inflammatory cytokines, inhibited microglial activation, and decreased BBB disruption. nih.gov
General Neuroinflammatory ModelsReduces inflammatory mediators and modulates glial cell function. researchgate.net

This compound's Role in Other Preclinical Disease Models (e.g., Fibrotic Disorders, Autoimmune Conditions)

This compound has emerged as a potent therapeutic agent in a variety of preclinical models for fibrotic and autoimmune disorders, independent of its neuroprotective roles. nih.govmdpi.com

Fibrotic Disorders: In experimental models of systemic sclerosis (scleroderma) and pulmonary fibrosis, this compound demonstrates significant anti-fibrotic activity. nih.govnih.gov Studies using bleomycin-induced dermal fibrosis in mice show that this compound treatment can mitigate the pathological processes of the disease. nih.govkarger.com Conversely, a deficiency in this compound exacerbates the histopathological signs of scleroderma, leading to a thicker, more fibrotic dermal layer and enhanced collagen deposits. nih.gov This deficiency also predisposes subjects to severe complications like pulmonary fibrotic disease. nih.govkarger.com The anti-fibrotic effects of this compound are exerted directly by regulating the activation of fibroblasts and their differentiation into myofibroblasts. mdpi.com A latent, engineered form of this compound has also been shown to be highly effective in models of scleroderma and pulmonary fibrosis. nih.gov

Autoimmune Conditions: this compound shows protective effects across several preclinical models of organ-specific autoimmune disorders. mdpi.com In a model of experimental autoimmune myocarditis (EAM), systemic administration of this compound reduced the prevalence of the disease, decreased signs of heart hypertrophy and injury, and impaired myocardial inflammatory cell infiltration. nih.gov This was associated with a reduction in self-antigen-specific T-cell responses and levels of cardiomyogenic antibodies. nih.gov In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment reduced clinical severity, inflammatory infiltrates in the spinal cord, and subsequent demyelination and axonal damage. researchgate.net The mechanism involves decreasing the presence of pathogenic Th1 and Th17 cells while increasing the number of regulatory T cells. researchgate.net Its efficacy has also been noted in models of inflammatory bowel disease and rheumatoid arthritis. mdpi.com

Table 2: Preclinical Efficacy of this compound in Fibrotic and Autoimmune Disease Models
Disease ModelModel TypeKey Findings of this compound TreatmentReference
Systemic Sclerosis (Scleroderma)Bleomycin-induced fibrosisMitigated dermal and pulmonary fibrosis; deficiency exacerbated disease. nih.govkarger.com
Experimental Autoimmune Myocarditis (EAM)Cardiac myosin-inducedReduced heart hypertrophy, injury, and inflammatory infiltration; decreased pathogenic T-cell responses. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE)MOG/PLP-inducedReduced clinical severity, demyelination, and axonal damage; modulated T-cell balance. researchgate.net
Inflammatory Bowel Disease, SepsisVarious modelsA latent form of this compound was highly effective in protecting against these disorders. nih.gov

Investigation of this compound's Autocrine/Paracrine Actions

This compound is produced by and acts upon various cells within the immune and vascular systems, suggesting significant autocrine and paracrine signaling roles. nih.govnih.gov This local action is critical to its function as an immunomodulatory and anti-inflammatory factor. For instance, this compound is produced by immune cells and can, in turn, bind to these same cells to regulate their function. nih.gov

In the context of inflammation, this compound acts directly on macrophages to down-regulate the production of a wide spectrum of inflammatory mediators, including cytokines and chemokines. nih.gov This deactivation of the inflammatory response by acting on local immune cells is a prime example of a paracrine mechanism. nih.gov Similarly, in fibrotic conditions, the anti-fibrotic effects of this compound are exerted through the direct regulation of fibroblast activation and differentiation, indicating a paracrine interaction between this compound-producing cells and fibroblasts within the tissue microenvironment. mdpi.com The expression of this compound in diverse cell populations, including cortical neurons and immune cells, which only partially overlap with somatostatin (B550006) expression, further points to its distinct, localized biological roles. nih.gov These autocrine and paracrine loops are fundamental to its ability to maintain immune tolerance and control inflammatory responses at the tissue level. researchgate.net

Structure Activity Relationship Sar Studies and Structural Biology of Corticostatin I

Identification of Key Structural Features Governing CORTICOSTATIN I Activity

The unique molecular architecture of this compound is central to its biological effects. SAR studies have pinpointed several key structural motifs that are crucial for its activity. nih.govresearchgate.net

The isoquinoline (B145761) moiety attached to the D-ring of the steroidal core has been identified as a critical determinant for the anti-angiogenic activity of cortistatins. nih.govresearchgate.net Modifications to this isoquinoline ring, particularly at the 7' position, have been shown to significantly impact the compound's phenotypic effects. researchgate.netharvard.edu

The steroidal core , with its distinctive abeo-9(10-19)-androstane-type skeleton featuring an oxabicyclo[3.2.1]octene motif, provides the rigid scaffold upon which the key functional groups are displayed. nih.gov The stereochemistry at C-17, where the isoquinoline side chain is attached, is also essential for biological activity. Studies have shown that analogs with a 17-epi configuration exhibit a profound loss of potency, highlighting the importance of the natural β-orientation of the isoquinoline group. nih.gov

Furthermore, the substitutional variations within the A, B, and C rings of the steroidal nucleus modulate the potency of different cortistatin analogs. harvard.edu For instance, didehydro-Cortistatin A (dCA), a synthetic analog, has revealed the importance of the cycloheptene (B1346976) ring and the specific positioning of the isoquinoline nitrogen for its interaction with certain biological targets. asm.org

In the context of its neuropeptide namesake, Cortistatin-14 (CST-14), which shares 11 of its 14 amino acid residues with somatostatin-14, the N-terminal proline and C-terminal lysine (B10760008) amide are necessary for its distinct biological activities. nih.gov

Design and Synthesis of this compound Analogs for SAR Probing

The limited availability of this compound from its natural source has spurred the development of synthetic routes to produce the natural product and its analogs for detailed SAR studies. harvard.eduacs.org These synthetic efforts have not only provided access to larger quantities of these complex molecules but have also enabled the systematic modification of their structure to probe the function of different domains.

Several research groups have reported total syntheses of Corticostatin A and other members of the family. nih.gov These synthetic strategies often involve key steps such as the construction of the challenging pentacyclic core and the stereocontrolled installation of the isoquinoline side chain. ebi.ac.uk

The design of analogs has focused on several key areas:

Simplification of the Core Structure: To facilitate synthesis and identify the minimal pharmacophore, analogs with simplified steroidal backbones have been created. researchgate.net

Modification of the Isoquinoline Side Chain: A variety of analogs with different substituents on the isoquinoline ring have been synthesized to explore the impact on potency and selectivity. tandfonline.com

Alteration of Stereochemistry: The synthesis of epimers, particularly at the C-17 position, has been crucial in demonstrating the stereochemical requirements for activity. nih.gov

Introduction of Non-native Amino Acids (for peptide analogs): In the case of the peptide cortistatin, analogs have been designed by substituting specific amino acids to enhance stability and activity. For example, replacing L-Trp with D-Trp has been shown to increase the population of the native β-turn and improve serum half-life. nih.govbiorxiv.org

One notable example is the synthesis of Δ¹⁶-cortistatin A, an equipotent direct precursor to Corticostatin A, which has been prepared in significant quantities for further biological evaluation. acs.org Another study successfully synthesized estrone-isoquinoline hybrid compounds, which showed selective inhibitory activity against the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). tandfonline.com

The table below summarizes some of the key synthetic analogs of Corticostatin and their reported activities.

Analog Key Structural Modification Reported Biological Activity
didehydro-Cortistatin A (dCA) Synthetic analog of Cortistatin AInhibits HIV-1 Tat protein. asm.org
17-epi-cortistatin A Inversion of stereochemistry at C-17Significantly reduced activity against HUVECs. nih.gov
Δ¹⁶-cortistatin A Precursor to Corticostatin AEquipotent to Cortistatin A against HUVECs. nih.gov
Estrone-isoquinoline hybrid Simplified steroidal coreSelective inhibition of HUVEC proliferation. tandfonline.com
Analog 5 (peptide) D-Trp at position 7, Thr at position 11, and Msa at position 5Preserved anti-inflammatory activity with increased serum half-life. nih.gov

Conformational Studies of this compound and its Derivatives

Understanding the three-dimensional structure and conformational dynamics of this compound and its analogs is crucial for elucidating their mechanism of action. While Corticostatin-14, like somatostatin-14, does not exhibit a preferred conformation in solution as determined by circular dichroism and nuclear magnetic resonance (NMR), its synthetic analogs based on the cyclic structure of octreotide (B344500) have provided valuable insights. nih.gov

NMR studies have been instrumental in characterizing the solution conformations of both the steroidal and peptide forms of cortistatin. nih.gov For the peptide analogs, NMR data has allowed for the characterization of a major ensemble of conformations in solution. nih.gov For instance, the presence of nuclear Overhauser effects (NOEs) between distant residues in Cortistatin-14 indicates a folded structure, with a type II β-turn observed at the other side of the disulfide bridge, similar to somatostatin (B550006). biorxiv.org

Molecular docking and dynamic simulation studies have also been employed to investigate the binding of cortistatin to its target proteins, revealing stable intermolecular interactions. ijper.org These computational approaches, combined with experimental structural data, provide a powerful platform for understanding the conformational basis of this compound's activity.

Rational Design Principles for this compound-based Bioactive Compounds

The knowledge gained from SAR and structural studies has laid the foundation for the rational design of novel this compound-based bioactive compounds with improved properties. The goal is to develop molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Several key principles guide this design process:

Structure-Based Design: Utilizing the three-dimensional structures of cortistatin analogs and their biological targets (when known) to design new molecules with optimized interactions. nih.govresearchgate.net NMR structural information has been successfully used to design cortistatin analogs that adopt selected native conformations in solution. nih.gov

Pharmacophore-Guided Design: Identifying the essential structural features (the pharmacophore) required for biological activity and using this information to design simpler, more synthetically accessible molecules that retain the desired activity. rsc.org

Analogue-Based Design: Systematically modifying the structure of known active analogs to improve their properties. This includes strategies like introducing non-native amino acids to enhance stability or altering substituents on the isoquinoline ring to fine-tune activity. biorxiv.orgresearchgate.net

Prodrug Strategies: Designing inactive precursors (prodrugs) that are converted to the active form of cortistatin at the target site. This approach can improve stability and bioavailability. nih.gov For example, a latent form of cortistatin has been engineered to be activated by metalloproteinases, which are abundant in inflammatory environments. nih.gov

A successful example of rational design is the development of Analog 5, a cortistatin peptide analog that not only preserves the anti-inflammatory and immunomodulatory activities of the native peptide but also exhibits an increased half-life in serum, overcoming a major limitation of the natural compound. nih.govresearchgate.net This demonstrates the power of a structure-guided approach to developing new therapeutic agents based on the this compound scaffold.

Synthetic Methodologies and Chemical Modifications of Corticostatin I

Total Synthesis Strategies for CORTICOSTATIN I and its Analogs

The quest to construct the heptacyclic framework of cortistatins has led to several successful total and formal syntheses from renowned research groups worldwide. These campaigns are not merely academic exercises but have served as platforms for inventing new chemical reactions and validating novel strategic approaches to complex molecule synthesis. hku.hksioc-journal.cn A significant challenge in these syntheses is the construction of the unique oxabicyclo[3.2.1]octane ring system embedded within the intricate steroidal core. sioc-journal.cn

Most successful syntheses of Cortistatin I and its analogs have employed convergent or highly convergent strategies to maximize efficiency. nih.gov For instance, the total synthesis developed by the Nicolaou group is a modular and convergent strategy. nih.gov It relies on the assembly of key building blocks using powerful cross-coupling reactions, which are then united to form the heptacyclic skeleton. nih.gov This approach allows for the independent synthesis and optimization of the pathways to crucial fragments before they are combined.

Another example of a convergent approach is the formal total synthesis by Professor Pauline Chiu's group, which efficiently assembles the core structure. hku.hksciencedaily.com Similarly, the Myers group developed a synthetic route that uses a common azido (B1232118) alcohol intermediate to divergently produce several natural cortistatins (A, J, K, and L), showcasing a powerful strategy for generating analogs from a single, advanced precursor. harvard.eduharvard.edu

Synthetic ApproachDescriptionKey Advantage
Convergent Synthesis Key molecular fragments are synthesized independently and then coupled together in the final stages. scholarsresearchlibrary.comfiveable.meHigher overall yield, flexibility, and efficiency for complex molecules by allowing parallel synthesis of fragments. chemistnotes.comfiveable.me
Linear Synthesis The molecule is assembled in a step-by-step, sequential manner from a starting material. chemistnotes.comConceptually straightforward, but can be inefficient for long sequences due to multiplicative yield losses. chemistnotes.com
Divergent Synthesis A common intermediate is used to generate a library of structurally related compounds or analogs. harvard.eduEfficiently provides access to multiple target molecules and analogs for structure-activity relationship studies.

The successful syntheses of cortistatins are marked by the development and application of novel and powerful chemical reactions. These transformations were crucial for overcoming the significant steric and electronic challenges posed by the target's structure.

Key transformations include:

A (4+3) Cycloaddition Reaction: Developed and optimized by the Chiu group, this reaction was the key step in their strategy to construct the central seven-membered B-ring of Cortistatin A with high efficiency. hku.hkasianscientist.com

Intramolecular Cascade Reactions: The Nicolaou group employed an elegant intramolecular oxa-Michael addition/aldol/dehydration cascade reaction to forge the core ABCD ring framework of the molecule in a single, efficient step. nih.gov

Gold-Catalyzed Semi-Pinacol Rearrangement: A formal synthesis by Yang and colleagues featured a novel gold-catalyzed cascade. This reaction involves the intramolecular addition of a hydroxyl group to an alkyne, followed by a semi-pinacol-type rearrangement to construct the critical oxabicyclo[3.2.1]octane skeleton. sioc-journal.cn

Directed C-H Bisoxidation: In their landmark semisynthesis, the Baran group invented a new method for the alcohol-directed, geminal C-H bisoxidation of an unactivated methyl group, a transformation that was previously challenging. acs.orgnih.gov

Fragmentation and Ring Expansion Cascade: The Baran synthesis also featured a novel isohypsic (oxidation-state conserving) cascade to transform a bromocyclopropane (B120050) intermediate into a cycloheptyl α-bromoketone, effectively expanding the B-ring to its requisite seven-membered form. acs.orgnih.gov

Cross-Coupling Reactions: Multiple strategies, notably that of the Nicolaou group, have relied on robust and well-established cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings to assemble the isoquinoline (B145761) side chain and other fragments onto the steroidal core. nih.gov

Key TransformationResearch GroupPurpose in Synthesis
(4+3) CycloadditionChiuConstruction of the central seven-membered ring. hku.hkasianscientist.com
Oxa-Michael/Aldol CascadeNicolaouFormation of the core ABCD ring framework. nih.gov
Gold-Catalyzed RearrangementYangConstruction of the oxabicyclo[3.2.1]octane system. sioc-journal.cn
Directed C-H BisoxidationBaranFunctionalization of the C19 methyl group. acs.orgnih.gov
Fragmentation CascadeBaranExpansion of the B-ring to a seven-membered ring. acs.orgnih.gov
Sonogashira/Suzuki CouplingsNicolaouCoupling of key molecular fragments. nih.gov

Semisynthesis and Chemical Modification Approaches for this compound Analogs

Given the complexity of a full total synthesis, semisynthesis starting from abundant, structurally related natural products offers a more practical and scalable route. The Baran group achieved a celebrated synthesis of Cortistatin A starting from the commercially available terrestrial steroid, prednisone (B1679067). acs.orgnih.gov This approach leverages the pre-existing and stereochemically dense core of the steroid, containing approximately 70% of the carbon atoms and the correct enantiopure chirality of the target. nih.gov

This semisynthetic route was not merely a modification of existing structures but required the invention of new chemical reactions to achieve the profound structural rearrangements needed to convert the prednisone framework into the unique cortistatin skeleton. acs.orgnih.gov Key steps included forming a bromocyclopropane, followed by a radical-induced ring expansion to create the seven-membered B-ring and subsequent formation of the hallmark oxabicyclic core. nih.govnih.gov

This approach has also been applied to generate analogs for biological evaluation. By modifying late-stage intermediates, researchers can produce a variety of cortistatin-like molecules. nih.gov For example, analogs lacking the dimethylamino and hydroxyl groups of Cortistatin A were synthesized and found to retain comparable biological activity, suggesting these functional groups are not essential for its antiproliferative effects. nih.gov Other work has focused on creating structurally simplified analogs by replacing or modifying the isoquinoline moiety or the A-ring to probe structure-activity relationships and develop compounds with improved properties. researchgate.netmdpi.com

Development of Optimized Synthetic Strategies for Enhanced Accessibility and Derivatives

A major goal of synthetic chemistry is not just to make a molecule once, but to develop routes that are efficient, scalable, and amenable to the creation of derivatives for medicinal chemistry. Several groups have focused on optimizing their synthetic strategies toward Cortistatin I.

The route developed by Professor Chiu's team is noted for its efficiency, affording the highest total synthesis yield reported at the time. hku.hksciencedaily.com This high yield makes the synthesis more practical for producing quantities of Cortistatin A and its analogs for further research. asianscientist.comsciencedaily.com

The Baran group's semisynthesis was explicitly designed to be scalable, allowing for the preparation of copious quantities of "cortistatinone," a late-stage intermediate ideally suited for diversification. nih.govacs.org This scalability provides access to the natural product and its direct precursors for in-depth biological studies, which had been hampered by low availability from natural sources. nih.gov

Furthermore, research has been directed toward creating structurally simplified analogs that are easier to synthesize while retaining or even improving upon the biological activity of the parent compound. mdpi.comnih.gov This work has led to the identification of analogs with potent activity and, in some cases, favorable properties like in vivo antitumor effects upon oral administration, which is a significant advancement toward developing a viable drug candidate. nih.gov The development of divergent synthetic routes, such as the one from the Myers lab, provides a streamlined platform to access multiple natural cortistatins and their analogs from a single advanced intermediate, greatly enhancing the accessibility of derivatives for biological screening. harvard.edu

Advanced Analytical and Bioanalytical Methodologies for Corticostatin I Research

Chromatographic Techniques for CORTICOSTATIN I Analysis (e.g., HPLC, LC-MS methods)

Chromatographic methods are fundamental for the purification and analysis of this compound from complex biological samples.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the purification of this compound. pnas.orgnih.gov This method separates peptides based on their hydrophobicity. In a typical application, a C18 column is used with a gradient elution system involving two mobile phases, such as 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile. The peptide is detected by monitoring the absorbance at specific wavelengths, usually 214 nm and 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection and quantification, HPLC is often coupled with mass spectrometry (LC-MS). mdpi.com This combination allows for the separation of this compound from other molecules in a sample, followed by its precise mass determination. thermofisher.com LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for quantifying low-abundance peptides in complex matrices. youtube.comnih.gov The use of electrospray ionization (ESI) is common for peptide analysis as it can generate multiply charged ions from polar molecules, making them amenable to mass analysis. mdpi.com

Table 1: Exemplary Chromatographic Conditions for this compound Analysis

Parameter HPLC LC-MS/MS
Column Reverse-phase C18 Reverse-phase C18
Mobile Phase A 0.1% Trifluoroacetic acid in Water 0.1% Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile 0.1% Formic acid in Acetonitrile
Elution Gradient Gradient
Detection UV Absorbance (214/280 nm) Multiple Reaction Monitoring (MRM)

| Ionization Source | N/A | Electrospray Ionization (ESI), positive mode |

Spectroscopic Approaches for this compound Elucidation (Focus on research methods, not data)

Spectroscopic techniques are indispensable for elucidating the primary and secondary structure of this compound.

Mass Spectrometry (MS): Beyond its use in chromatography, mass spectrometry is a powerful standalone tool for structural analysis. High-resolution mass spectrometry can determine the precise molecular weight of this compound, confirming its amino acid composition. Tandem mass spectrometry (MS/MS) is employed for peptide sequencing by inducing fragmentation of the peptide backbone and analyzing the resulting fragment ions. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution. nih.gov By analyzing the interactions between atomic nuclei, researchers can deduce the conformational properties of this compound. While studies have indicated that, similar to somatostatin-14, Corticostatin-14 does not exhibit a preferred conformation in solution, NMR remains a critical tool for studying its structural dynamics and interactions with binding partners. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a method used to assess the secondary structure of peptides. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, researchers can estimate the proportions of alpha-helices, beta-sheets, and random coils in the peptide's structure. This technique has been used to study the conformational properties of Corticostatin-14. nih.gov

Quantitative Bioanalytical Assays for this compound in Biological Matrices (e.g., Immunoassays, Mass Spectrometry-based quantification methods)

Accurate quantification of this compound in biological fluids such as plasma, serum, and cerebrospinal fluid is essential for pharmacokinetic and pharmacodynamic studies.

Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of peptides. nih.gov These assays utilize specific antibodies that recognize and bind to this compound. mybiosource.comnovusbio.com In a competitive ELISA format, a known amount of labeled this compound competes with the unlabeled this compound in the sample for binding to a limited number of antibody sites. The amount of bound labeled peptide is inversely proportional to the concentration of this compound in the sample. These assays can be highly sensitive and are suitable for high-throughput analysis. raybiotech.com However, the potential for cross-reactivity with structurally similar peptides is a consideration that must be carefully evaluated. nih.gov

Mass Spectrometry-based Quantification: LC-MS/MS is considered the gold standard for peptide quantification due to its high selectivity and sensitivity. nih.govnih.govnih.gov This method typically involves the addition of a stable isotope-labeled internal standard of this compound to the sample. The analyte and the internal standard are then extracted, chromatographically separated, and detected by the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), highly accurate and precise quantification can be achieved, even at very low concentrations. youtube.com

Table 2: Comparison of Bioanalytical Assays for this compound

Feature Immunoassay (ELISA) Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding Mass-to-charge ratio
Specificity Can be subject to cross-reactivity High
Sensitivity High (ng/mL to pg/mL) Very high (pg/mL to fg/mL)
Throughput High Moderate
Development Time Longer (antibody generation) Shorter (method development)

| Matrix Effects | Can be significant | Can be minimized with internal standards |

Development of Fluorescent Probes and Imaging Techniques for this compound Studies

Fluorescent probes and imaging techniques are valuable tools for visualizing the distribution and dynamics of this compound and its receptors in cells and tissues. nih.govtocris.com

The development of fluorescently labeled this compound analogs allows for real-time imaging in living cells and organisms. mdpi.com These probes are created by conjugating a fluorescent dye to the peptide. nih.gov The choice of fluorophore is critical and often favors those with emission in the near-infrared (NIR) spectrum to minimize background fluorescence from biological tissues. nih.gov

These fluorescent probes can be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the binding and internalization of this compound at the cellular level.

In Vivo Imaging: To track the biodistribution of this compound in animal models, providing insights into its target organs and tissues. wiley.com

The design of these probes must ensure that the fluorescent tag does not significantly alter the biological activity of the peptide. This is typically verified through in vitro binding assays and functional studies.

Emerging Research Paradigms and Future Directions for Corticostatin I

Untapped Biological Activities and Preclinical Therapeutic Potential

Cortistatin (CST), a neuropeptide with significant structural similarity to somatostatin (B550006), has emerged as a molecule with diverse and potent biological activities far exceeding its initial characterization. mdpi.comresearchgate.net Ongoing research continues to uncover its therapeutic potential across a wide range of preclinical models, suggesting its future application in complex multifactorial diseases. mdpi.com

One of the most promising areas is in the treatment of neurodegenerative and neuroinflammatory disorders. mdpi.com In preclinical models of Parkinson's disease, cortistatin has been shown to mitigate the loss of dopaminergic neurons, improve locomotor activity, reduce the activation of glial cells, and promote the expression of neurotrophic factors. mdpi.comresearchgate.netnih.gov These findings suggest that cortistatin possesses both anti-inflammatory and neuroprotective properties, making it a candidate for regulating disease progression at multiple levels. mdpi.comnih.gov Similarly, in models of ischemic stroke, cortistatin treatment has been found to reduce neuronal damage, modulate glial cell function, and maintain tissue-surveillance activities. biorxiv.orgbiorxiv.orgresearchgate.net Its beneficial effects extend to other models of neuroimmune interaction, including multiple sclerosis, glutamate-induced excitotoxicity, and neuropathic pain. mdpi.combiorxiv.org

The anti-inflammatory and immunomodulatory effects of cortistatin are a cornerstone of its therapeutic potential. mdpi.comresearchgate.net It has demonstrated significant benefits in experimental models of inflammatory bowel disease, rheumatoid arthritis, and sepsis by downregulating inflammatory and Th1-mediated autoimmune responses. nih.gov Furthermore, cortistatin has been identified as a potent anti-fibrotic agent in tissues like the lung, skin, and liver, protecting against chronic fibrotic disorders, an activity that appears independent of its anti-inflammatory role. researchgate.net This was highlighted in studies where a deficiency in the cortistatin gene was associated with worsened outcomes in experimental lung fibrosis. researchgate.net

In oncology, the steroidal alkaloid form, Cortistatin A, has shown potent and selective anti-angiogenic activity, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs). google.com This cytostatic, rather than cytotoxic, mechanism suggests its potential as a lead compound in the development of novel cancer therapies that target tumor growth. google.com Additionally, research has indicated that a derivative of Cortistatin A is a powerful agent against HIV.

Table 1: Summary of Preclinical Therapeutic Potential of Cortistatin

Disease AreaPreclinical ModelObserved EffectsReference
NeurodegenerationParkinson's Disease (MPTP model)Mitigated loss of dopaminergic neurons, improved motor activity, reduced gliosis, promoted neurotrophic factors. mdpi.comresearchgate.netnih.gov
NeuroinflammationIschemic Stroke (MCAO model)Reduced neuronal damage, modulated glial reactivity, regulated blood-brain barrier dysfunction. biorxiv.orgbiorxiv.org
Autoimmune/Inflammatory DisordersInflammatory Bowel Disease, Rheumatoid ArthritisDownregulated inflammatory cytokines and Th1-mediated responses. nih.gov
Fibrotic DisordersPulmonary Fibrosis, SclerodermaExerted potent anti-fibrotic activities, independent of anti-inflammatory effects. researchgate.netmdpi.com
OncologyHUVEC Proliferation AssaysExhibited potent anti-angiogenic activity with a cytostatic mechanism. google.com

Synergistic Effects of CORTICOSTATIN I with Other Biological Agents

A unique aspect of cortistatin's function is its ability to bind to a broader range of receptors than its structural relative, somatostatin. While it binds to all five somatostatin receptors (SSTR1-5), cortistatin also interacts with the ghrelin receptor (GHSR1a), the Mas-related gene X2 (MrgX2) receptor, and potentially a yet-unidentified specific receptor. researchgate.netbiorxiv.orgugr.es This receptor promiscuity is the basis for its ability to exert synergistic effects that are more potent than those of its related ligands acting alone. biorxiv.org

The therapeutic advantage of this multi-receptor engagement is particularly evident in its anti-inflammatory and analgesic actions. ugr.es Studies on experimental arthritis have shown that cortistatin has a greater therapeutic effect than either somatostatin or ghrelin alone. ugr.es The use of specific antagonists for both somatostatin and ghrelin receptors partially reverses the beneficial effects of cortistatin, confirming that its superior potency arises from its capacity to activate these different receptor systems concurrently. ugr.es This synergistic signaling could confer a distinct advantage in complex pathologies like ischemic stroke, where modulating multiple pathways simultaneously may be more effective. biorxiv.org The ability of cortistatin to mimic and potentially enhance the antinociceptive actions of both somatostatin and ghrelin through its dual receptor activation underscores its potential as a multi-target therapeutic agent for inflammatory pain. ugr.es

Challenges and Opportunities in this compound Research

Despite its significant therapeutic promise, the translation of cortistatin-based therapies into clinical practice faces several challenges. researchgate.netmdpi.com A primary obstacle is its short half-life in body fluids, estimated to be around two minutes in plasma, due to rapid degradation by endopeptidases. researchgate.netmdpi.comnih.gov This necessitates frequent administration of high doses to achieve therapeutic effects in vivo. researchgate.netmdpi.com Another challenge is its pleiotropic effects stemming from its ability to bind multiple receptors expressed across various tissues, which could lead to undesired side effects. researchgate.netmdpi.com For instance, increased activity of the cortistatin-MrgX2 system has been potentially linked to chronic prurigo in humans. nih.govmdpi.com

These challenges, however, have spurred significant innovation, creating new opportunities in drug design and development. mdpi.comresearchgate.net A major area of progress is the rational design of cortistatin analogues with improved stability and receptor selectivity. nih.govresearchgate.net By using techniques like NMR spectroscopy to understand its structure, researchers have successfully created analogues with enhanced half-lives in serum that retain the anti-inflammatory and immunomodulatory activities of the native peptide. nih.gov One such analogue, A5, demonstrated efficacy comparable to standard treatments in preclinical models of inflammatory bowel disease. nih.gov

Another innovative strategy is the development of cortistatin-based prodrugs. mdpi.com Researchers have engineered a "latent" form of cortistatin by fusing it with a latency-associated protein that shields the active peptide. mdpi.comresearchgate.net This prodrug is designed to be cleaved and activated by metalloproteinases, which are typically abundant at sites of inflammation or fibrosis. mdpi.com This approach not only increases stability but also enhances target specificity, and preclinical studies have shown that this latent form can be effective at significantly lower doses than naive cortistatin. nih.govmdpi.com These advancements in creating more stable and targeted versions of cortistatin represent a critical step toward realizing its full therapeutic potential. mdpi.com

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in this compound Studies

The complexity of cortistatin's biological functions necessitates a holistic approach to understanding its mechanisms of action. The integration of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is becoming essential for comprehensively mapping the cellular and molecular pathways modulated by this neuropeptide. dntb.gov.uanih.govmdpi.com These technologies allow researchers to move beyond single-target analyses and gain a systems-level view of cortistatin's effects. mdpi.com

A prime example of this integration is the use of network pharmacology, an approach that combines computational target prediction with pathway and network analysis. researcher.lifemdpi.com In cancer research, network pharmacology has been employed to identify the potential molecular targets of Cortistatin A and to elucidate its synergistic mechanisms. google.comijper.org By building and analyzing protein-protein interaction (PPI) networks, researchers can identify key "hub" proteins and critical oncogenic pathways, such as cell cycle regulation and DNA replication, that are modulated by cortistatin. mdpi.com

Beyond target identification, omics technologies are crucial for validating the downstream functional consequences of cortistatin's receptor binding. Transcriptomics (e.g., RNA-Seq) can reveal how cortistatin alters gene expression profiles in target cells, providing insights into the specific biological processes being activated or suppressed. nih.gov Proteomics can similarly identify changes in protein expression and post-translational modifications, offering a more direct view of the functional cellular response. nih.govmdpi.com By integrating these multi-omics datasets, researchers can construct a comprehensive map of the signaling cascades and biological networks that mediate cortistatin's diverse effects, from neuroprotection to immunomodulation, paving the way for the discovery of new biomarkers and therapeutic applications. mdpi.com

Computational Approaches in this compound Research (e.g., molecular docking, dynamics simulations)

Computational methods are playing an increasingly vital role in accelerating cortistatin research, from identifying new therapeutic targets to designing more potent analogues. frontiersin.org Molecular docking and molecular dynamics (MD) simulations are two powerful computational tools that provide detailed insights into the interactions between cortistatin and its protein targets at an atomic level. mdpi.comdovepress.com

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand (like cortistatin) when it binds to a receptor. mdpi.com This technique has been instrumental in screening potential targets and understanding how cortistatin interacts with them. For example, docking studies have been used to investigate the binding of Cortistatin A to Janus kinase 3 (JAK3), a key enzyme in inflammatory signaling pathways. rasayanjournal.co.in These studies can predict binding scores and identify crucial interactions, such as hydrogen bonds, that stabilize the complex. dovepress.comrasayanjournal.co.in Network pharmacology studies have similarly used docking to validate predicted interactions between cortistatin and various cancer-related targets. researchgate.net

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the cortistatin-receptor complex over time in a simulated physiological environment. dovepress.comrasayanjournal.co.in MD simulations have been used to confirm the stability of cortistatin's interaction with targets like JAK3 and various cancer proteins. rasayanjournal.co.inresearchgate.net By analyzing metrics such as root mean square deviation (RMSD), these simulations can determine if the binding predicted by docking is stable, adding a higher level of confidence to the findings. dovepress.com Together, these computational approaches provide a robust theoretical framework for understanding cortistatin's mechanism of action and for the rational design of new, optimized therapeutic agents. nih.gov

Table 2: Computationally Identified Protein Targets for Cortistatin A

Protein TargetAssociated Disease/ProcessComputational Method UsedReference
Janus Kinase 3 (JAK3)Inflammation, Autoimmune DisordersMolecular Docking, Molecular Dynamics rasayanjournal.co.in
Heat Shock Protein 90 (HSP90)CancerNetwork Pharmacology, Molecular Docking researchgate.net
Epidermal Growth Factor Receptor (EGFR)CancerNetwork Pharmacology, Molecular Docking researchgate.net
Cyclin-Dependent Kinase 2 (CDK2)Cancer (Cell Cycle)Network Pharmacology, Molecular Docking researchgate.net
Androgen Receptor (AR)CancerNetwork Pharmacology, Molecular Docking researchgate.net
Estrogen Receptor 1 (ESR1)CancerNetwork Pharmacology, Molecular Docking researchgate.net

Q & A

Basic: How to design experiments to investigate the molecular mechanisms of CORTICOSTATIN I in cellular models?

Answer:

  • Experimental Framework : Use the PICO framework to define:
    • Population : Specific cell lines (e.g., adrenal cortex cells).
    • Intervention : this compound exposure at varying concentrations.
    • Comparison : Untreated controls or alternative peptides.
    • Outcome : Quantify changes in steroidogenesis via ELISA or LC-MS .
  • Methodology :
    • In vitro assays : Measure intracellular cAMP levels or receptor binding kinetics (e.g., radioligand displacement assays) .
    • Controls : Include positive (e.g., ACTH) and negative (buffer-only) controls to validate assay specificity .
  • Replication : Triplicate experiments with blinded analysis to minimize bias .

Basic: What strategies validate the bioactivity of this compound in inhibiting glucocorticoid synthesis?

Answer:

  • Operational Definitions :
    • Bioactivity : % reduction in cortisol secretion compared to baseline.
    • Dose-response curves : Test concentrations from 1 nM to 1 µM to establish IC50 .
  • Validation Techniques :
    • Knockdown models : CRISPR-Cas9 editing of putative target receptors to confirm specificity .
    • Cross-species comparison : Test efficacy in murine vs. human adrenal cells to assess translational relevance .
  • Data Reporting : Use structured abstracts with explicit design and statistical parameters (e.g., ANOVA p-values) .

Advanced: How to resolve contradictions in reported efficacy of this compound across studies?

Answer:

  • Systematic Analysis :
    • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
    • Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., small sample sizes) .
  • Methodological Audit :
    • Reagent variability : Compare peptide synthesis methods (e.g., solid-phase vs. recombinant) across studies .
    • Assay conditions : Scrutinize incubation times, temperature, and co-factors (e.g., Ca²⁺ levels) .
  • Collaborative Replication : Propose multi-lab validation via platforms like PREDICT to standardize protocols .

Advanced: What advanced structural analysis techniques elucidate this compound’s conformational dynamics?

Answer:

  • Techniques :
    • NMR spectroscopy : Resolve tertiary structure in lipid bilayers to mimic physiological environments .
    • Cryo-EM : Visualize receptor-ligand interactions at near-atomic resolution .
  • Data Integration :
    • Molecular dynamics simulations : Model peptide flexibility and binding kinetics using AMBER or GROMACS .
    • Mutagenesis mapping : Identify critical residues via alanine scanning and correlate with activity loss .
  • Reporting : Include raw trajectory files and force-field parameters in supplementary materials .

Basic: How to select appropriate in vitro vs. in vivo models for studying this compound’s physiological effects?

Answer:

  • In vitro Advantages :
    • High-throughput screening (e.g., 96-well plate assays).
    • Precise control over extracellular conditions (pH, osmolarity) .
  • In vivo Considerations :
    • Ethical compliance : Adhere to ARRIVE guidelines for animal studies .
    • Systemic factors : Monitor compensatory mechanisms (e.g., feedback loops in HPA axis) .
  • Hybrid Approach : Use ex vivo adrenal slices to bridge translational gaps .

Advanced: How can bioinformatics tools enhance the study of this compound’s evolutionary conservation?

Answer:

  • Phylogenetic Analysis :
    • Tools : BLAST, Clustal Omega to align homologs across species .
    • Conserved domains : Identify motifs critical for function (e.g., receptor-binding regions) .
  • Data Sources :
    • Public databases : UniProt, NCBI Protein for sequence retrieval .
    • Machine learning : Predict functional sites via AlphaFold or RoseTTAFold .
  • Validation : Correlate computational predictions with wet-lab mutagenesis data .

Basic: What methodologies assess pharmacological interactions between this compound and co-administered drugs?

Answer:

  • Experimental Design :
    • Combination indices : Use Chou-Talalay synergy analysis to quantify additive/antagonistic effects .
    • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .
  • Statistical Approach :
    • Multi-way ANOVA : Evaluate interaction effects between variables (e.g., dose, time) .
  • Ethical Reporting : Disclose conflicts of interest related to drug patents .

Advanced: How to integrate multi-omics data (proteomics, transcriptomics) to map this compound’s signaling pathways?

Answer:

  • Workflow :
    • Proteomics : SILAC or TMT labeling to quantify protein expression changes post-treatment .
    • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., STAR alignment, DESeq2 analysis) .
  • Pathway Enrichment : Use DAVID or STRING for GO term analysis and network visualization .
  • Data Repositories : Deposit raw FASTQ files in GEO or PRIDE to ensure reproducibility .

Basic: What ethical considerations are critical when designing human trials involving this compound?

Answer:

  • FINER Criteria : Ensure research is Feasible , Interesting , Novel , Ethical , and Relevant .
  • Informed Consent : Disclose risks of peptide therapy (e.g., immunogenicity) in participant documentation .
  • Regulatory Compliance : Submit protocols to IRB and adhere to ICH-GCP guidelines .

Advanced: How to address reproducibility challenges in this compound research?

Answer:

  • Standardization :
    • MIAPE Guidelines : Detail peptide synthesis, purification, and characterization in methods .
    • Pre-registration : Upload experimental designs to Open Science Framework before data collection .
  • Transparency :
    • Raw Data Sharing : Use platforms like Zenodo for spectra, chromatograms, and statistical scripts .
    • Negative Results : Publish non-confirmatory findings to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.